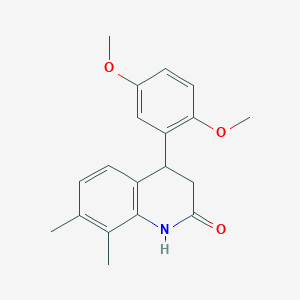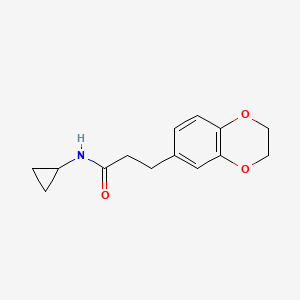![molecular formula C21H23N3O5S B4845273 dimethyl 5-[({[4-(4-morpholinyl)phenyl]amino}carbonothioyl)amino]isophthalate](/img/structure/B4845273.png)
dimethyl 5-[({[4-(4-morpholinyl)phenyl]amino}carbonothioyl)amino]isophthalate
Vue d'ensemble
Description
Dimethyl 5-[({[4-(4-morpholinyl)phenyl]amino}carbonothioyl)amino]isophthalate, also known as DM-CAT, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. DM-CAT is a member of the class of compounds known as isophthalates, which are widely used in the production of polymers, resins, and other materials. However, DM-CAT has been found to have unique properties that make it particularly useful for certain research applications.
Mécanisme D'action
The mechanism of action of dimethyl 5-[({[4-(4-morpholinyl)phenyl]amino}carbonothioyl)amino]isophthalate is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cell growth and proliferation. Specifically, dimethyl 5-[({[4-(4-morpholinyl)phenyl]amino}carbonothioyl)amino]isophthalate has been shown to inhibit the activity of the enzyme carbonic anhydrase IX, which is overexpressed in many types of cancer cells. This inhibition leads to a decrease in the pH of the tumor microenvironment, which can inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
dimethyl 5-[({[4-(4-morpholinyl)phenyl]amino}carbonothioyl)amino]isophthalate has been found to have a number of biochemical and physiological effects. In addition to its anti-cancer activity, dimethyl 5-[({[4-(4-morpholinyl)phenyl]amino}carbonothioyl)amino]isophthalate has been shown to have anti-inflammatory effects, and has also been found to inhibit the growth of certain bacteria and fungi. However, more research is needed to fully understand the range of effects that dimethyl 5-[({[4-(4-morpholinyl)phenyl]amino}carbonothioyl)amino]isophthalate may have.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of dimethyl 5-[({[4-(4-morpholinyl)phenyl]amino}carbonothioyl)amino]isophthalate for use in lab experiments is its potent anti-cancer activity. This makes it a useful tool for studying the mechanisms of cancer growth and development. Additionally, dimethyl 5-[({[4-(4-morpholinyl)phenyl]amino}carbonothioyl)amino]isophthalate has been found to have low toxicity in animal models, which makes it a safer alternative to some other anti-cancer compounds. However, one limitation of dimethyl 5-[({[4-(4-morpholinyl)phenyl]amino}carbonothioyl)amino]isophthalate is that it is difficult to synthesize, which can limit its availability for use in research.
Orientations Futures
There are a number of potential future directions for research involving dimethyl 5-[({[4-(4-morpholinyl)phenyl]amino}carbonothioyl)amino]isophthalate. One area of interest is in the development of new cancer treatments that are based on the compound. Additionally, dimethyl 5-[({[4-(4-morpholinyl)phenyl]amino}carbonothioyl)amino]isophthalate may be useful in the development of new materials for use in electronic devices, due to its unique chemical properties. Further research is also needed to fully understand the range of biochemical and physiological effects that dimethyl 5-[({[4-(4-morpholinyl)phenyl]amino}carbonothioyl)amino]isophthalate may have, and to identify any potential side effects or limitations of its use.
Applications De Recherche Scientifique
Dimethyl 5-[({[4-(4-morpholinyl)phenyl]amino}carbonothioyl)amino]isophthalate has been found to have a number of potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. dimethyl 5-[({[4-(4-morpholinyl)phenyl]amino}carbonothioyl)amino]isophthalate has been shown to have potent anti-cancer activity in vitro, and has also been found to inhibit the growth of tumors in animal models. Other areas of research where dimethyl 5-[({[4-(4-morpholinyl)phenyl]amino}carbonothioyl)amino]isophthalate has shown promise include the treatment of inflammatory diseases, such as arthritis, and the development of new materials for use in electronic devices.
Propriétés
IUPAC Name |
dimethyl 5-[(4-morpholin-4-ylphenyl)carbamothioylamino]benzene-1,3-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O5S/c1-27-19(25)14-11-15(20(26)28-2)13-17(12-14)23-21(30)22-16-3-5-18(6-4-16)24-7-9-29-10-8-24/h3-6,11-13H,7-10H2,1-2H3,(H2,22,23,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLHXPJJSKRUANV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)NC(=S)NC2=CC=C(C=C2)N3CCOCC3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 5-({[4-(morpholin-4-yl)phenyl]carbamothioyl}amino)benzene-1,3-dicarboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{[1-(4-fluorobenzoyl)-3-piperidinyl]carbonyl}indoline](/img/structure/B4845198.png)
![1-ethyl-2-mercapto-7-methyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B4845202.png)
![dimethyl 2-{[N-1,3-benzodioxol-5-yl-N-(methylsulfonyl)glycyl]amino}terephthalate](/img/structure/B4845204.png)
![3-[(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B4845210.png)
![7-(tetrahydro-2-furanylmethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4845219.png)

![allyl 2-{[3-(4-tert-butylphenyl)acryloyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4845241.png)
![6-(1-phenylpropyl)-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4845253.png)
![2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-3-phenyl-N-2-pyridinylpropanamide](/img/structure/B4845261.png)

![2-{[N-(methylsulfonyl)-N-(4-phenoxyphenyl)glycyl]amino}benzamide](/img/structure/B4845271.png)

![ethyl 4-(cyclopropylmethyl)-1-[4-(methoxycarbonyl)benzyl]-4-piperidinecarboxylate](/img/structure/B4845276.png)
![2-(5,7-dimethyl-2,4-dioxo-1-phenyl-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)-N-(4-fluorophenyl)-N-methylacetamide](/img/structure/B4845284.png)